

The Convergent Synthesis of LY2365109: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway of **LY2365109**, a potent and selective inhibitor of the glycine transporter 1 (GlyT1). The synthesis is accomplished through a convergent approach, involving the preparation of a key biaryl phenol intermediate followed by its coupling with a protected amino ethanol derivative and subsequent functional group manipulations. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic route and associated workflows to support research and development in the field of neuroscience and medicinal chemistry.

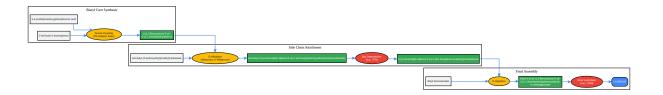
Core Synthesis Pathway

The synthesis of **LY2365109**, chemically known as N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine, is achieved in a multi-step sequence. The key steps involve a Suzuki coupling to construct the biaryl core, followed by an O-alkylation and subsequent N-alkylation to introduce the amino acid moiety.

A pivotal publication in the Bioorganic & Medicinal Chemistry Letters by researchers at Eli Lilly and Company outlines the discovery and structure-activity relationships of a series of GlyT1 inhibitors, including the synthetic route for compounds structurally analogous to **LY2365109**. While the specific synthesis of **LY2365109** is not explicitly detailed as a numbered example in the main text of the available resources, the general synthetic scheme provided allows for the deduction of its synthesis. The following protocols are based on the general methods described for this class of compounds.



Synthesis Scheme



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Caption: Overall synthesis pathway of LY2365109.

Experimental Protocols

The following are detailed methodologies for the key transformations in the synthesis of **LY2365109**, based on general procedures for analogous compounds.

Step 1: Synthesis of 4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenol (Biaryl Phenol)

Reaction: Suzuki Coupling

Procedure:



- To a degassed solution of 2-tert-butyl-4-bromophenol (1.0 eq) and 3,4-(methylenedioxy)phenylboronic acid (1.2 eq) in a suitable solvent mixture (e.g., toluene/ethanol, 3:1) is added an aqueous solution of a base (e.g., 2M sodium carbonate, 3.0 eq).
- A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), is added to the mixture.
- The reaction mixture is heated to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
- Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
- The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl phenol.

Step 2: Synthesis of tert-butyl (2-((4-(benzo[d][1] [2]dioxol-5-yl)-2-(tert-butyl)phenoxy)ethyl) (methyl)carbamate)

Reaction: O-Alkylation (Mitsunobu Reaction)

Procedure:

- To a solution of 4-(1,3-benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenol (1.0 eq), tert-butyl (2-hydroxyethyl)(methyl)carbamate (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred for 16-24 hours.



• The solvent is removed under reduced pressure, and the residue is purified directly by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to yield the protected amino ether intermediate.

Step 3: Synthesis of 2-((4-(benzo[d][1][2]dioxol-5-yl)-2-(tert-butyl)phenoxy)ethyl)(methyl)amine

Reaction: Boc Deprotection

Procedure:

- The tert-butyl carbamate intermediate from the previous step is dissolved in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).
- The solution is stirred at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
- Upon completion, the solvents are removed in vacuo.
- The residue is dissolved in DCM and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
- The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude amine, which can be used in the next step without further purification.

Step 4: Synthesis of Ethyl N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycinate

Reaction: N-Alkylation

Procedure:

 To a solution of the amine intermediate (1.0 eq) and a base such as potassium carbonate or triethylamine (2.0-3.0 eq) in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) is added ethyl bromoacetate (1.1 eq) dropwise at room temperature.



- The reaction mixture is stirred at room temperature for 12-18 hours.
- The reaction is quenched with water, and the product is extracted with ethyl acetate.
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude ester is purified by column chromatography if necessary.

Step 5: Synthesis of LY2365109

Reaction: Ester Hydrolysis

Procedure:

- The ethyl ester from the previous step is dissolved in a mixture of THF and water.
- Lithium hydroxide monohydrate (2.0-5.0 eq) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
- The reaction mixture is acidified to approximately pH 5-6 with a dilute acid (e.g., 1N HCl).
- The product is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield LY2365109 as a solid. The product can be further purified by recrystallization or preparative HPLC if required.

Quantitative Data Summary

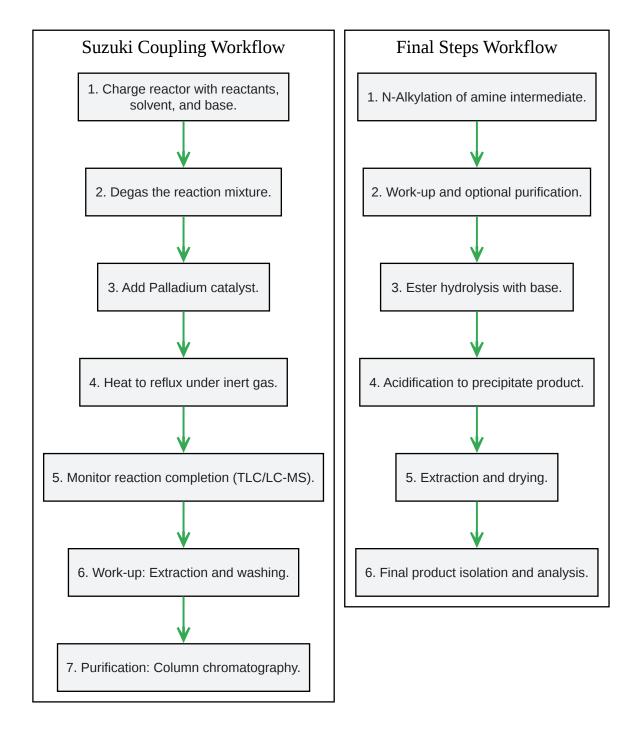
The following table summarizes hypothetical quantitative data for the synthesis of **LY2365109**, as specific yields and purity for this exact compound are not publicly available. The data is representative of similar reactions reported in the medicinal chemistry literature for this class of compounds.



Step	Reaction Type	Starting Material	Product	Yield (%)	Purity (%)
1	Suzuki Coupling	2-tert-butyl-4- bromophenol	4-(1,3- Benzodioxol- 5-yl)-2-(1,1- dimethylethyl) phenol	75-85	>95
2	O-Alkylation	Biaryl Phenol	Boc- protected amino ether	60-70	>95
3	Boc Deprotection	Boc- protected amino ether	Amine Intermediate	90-99	>90
4	N-Alkylation	Amine Intermediate	Ethyl Ester Intermediate	70-80	>95
5	Ester Hydrolysis	Ethyl Ester Intermediate	LY2365109	85-95	>98

Experimental Workflow Visualization





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Caption: Typical experimental workflows for key reaction stages.

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